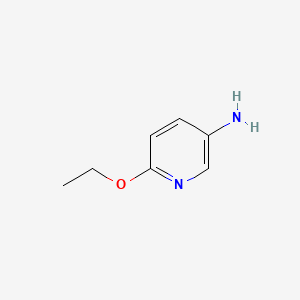

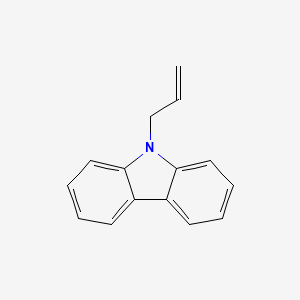

9-Allyl-9H-carbazole

Descripción general

Descripción

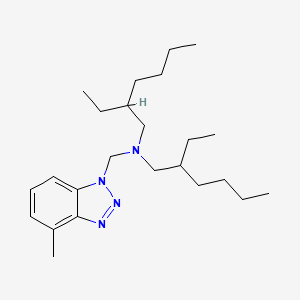

9-Allyl-9H-carbazole (9-Allylcarbazole) is a heterocyclic aromatic compound that is widely used in scientific research, particularly in the fields of biochemistry, pharmacology and medical science. 9-Allylcarbazole is a derivative of carbazole, which is a polycyclic aromatic hydrocarbon that is commonly found in coal tar and petroleum. 9-Allylcarbazole has a variety of applications, including the synthesis of pharmaceuticals, the study of biochemical and physiological effects, and the use in laboratory experiments.

Aplicaciones Científicas De Investigación

Medicinal Chemistry and Natural Products

9H-carbazole, a tricyclic aromatic molecule, has gained significant interest due to its wide range of biological activity upon modifications. It has demonstrated antibacterial, antimalarial, anticancer, and anti-Alzheimer properties. Studies focus on in vitro and in vivo activities, structure-activity relationships, mechanisms of action, and cytotoxicity/selectivity findings, guiding the development of clinically useful agents from this template (Tsutsumi, Gündisch, & Sun, 2016).

Antimicrobial Applications

Research on 9H-carbazole derivatives has led to the creation of new heterocyclic compounds showing promising antimicrobial properties. These derivatives have been synthesized and evaluated as antimicrobial agents, expanding the potential applications of carbazole in the pharmaceutical field (Salih, Salimon, & Yousif, 2016).

Antiproliferative Activity

Carbazole derivatives have been studied for their cytotoxic activity against cancer cell lines. Certain derivatives, such as 2a, showed significant inhibitory activity, indicating their potential in cancer treatment (Caruso et al., 2012).

Material Science Applications

9H-carbazole derivatives have been explored as versatile and fine-tunable organic building blocks in material science, medicinal, and supramolecular chemistry. Their synthesis offers potential for various industrial applications (Weseliński, Lübke, & Eddaoudi, 2014).

Organic Light-Emitting Diodes (OLEDs)

Carbazole-based compounds have been designed as host materials in blue phosphorescent organic light-emitting diodes (PhOLEDs). They demonstrate excellent performance, highlighting their importance in the development of OLED technology (Deng, Li, Wang, & Wu, 2013).

Polymer Chemistry

In polymer chemistry, carbazole derivatives like 9-(4-Vinylbenzyl)-9H-carbazole have been used in the synthesis of fluorescent, thermoresponsive polymers with multiple lower critical solution temperatures (LCSTs). This research contributes to the development of advanced materials with specific temperature-responsive properties (Lessard, Ling, & Maríc, 2012).

Fluorescent Microspheres

Allyl carbazole has been utilized to create fluorescent microspheres with high blue fluorescence intensity. These microspheres find applications in various fields, including biomedical imaging and sensors (Qinghao et al., 2018).

Photostimulated Reactions

Carbazoles have been synthesized through photostimulated reactions, offering a transition-metal-free method for their preparation. This approach is significant for the eco-friendly synthesis of pharmaceuticals and materials (Guerra et al., 2015).

Organic Semiconductors

Carbazole-based thiophene derivatives have been synthesized and characterized as organic semiconductors for organic thin-film transistors (OTFTs), demonstrating potential in electronics (Han et al., 2015).

Environmental Studies

Studies on carbazoles in various indoor environments have highlighted their occurrence in dust and air samples, raising awareness about their environmental impact and potential health risks (Fromme et al., 2018).

Optical Characterization

Novel carbazole Schiff bases have been synthesized and characterized for their structural and optical properties, with potential applications in light-emitting devices (Çiçek et al., 2018).

Anti-HIV Activity

Chloro-1,4-dimethyl-9H-carbazole derivatives have been investigated for their anti-HIV activity, providing a foundation for the development of new antiretroviral drugs (Saturnino et al., 2018).

Fluorescence Studies

Research on carbazole-based fluorophores has explored their aggregation-induced fluorescence properties, contributing to the understanding and development of fluorescent materials (Jiao et al., 2019).

Gold-Catalyzed Synthesis

Carbazoles have been synthesized via gold-catalyzed cycloisomerization, showcasing an efficient method for their production with potential applications in medicinal chemistry (Álvarez et al., 2013).

Photocatalytic Applications

Photocatalytic Barbier-type allylation using carbazole derivatives has been explored, highlighting a green approach to synthesis in organic chemistry (Li et al., 2020).

Solvatochromic Behavior

The study of carbazole-containing dyes has revealed their solvatochromic behavior, contributing to the development of responsive materials in various applications (Gupta et al., 2011).

pH Sensitivity Studies

Carbazole derivatives have been studied for their pH-induced spectral response, offering insights into their application in pH sensing and manipulation (Kacmaz et al., 2015).

Mecanismo De Acción

Target of Action

Carbazole derivatives are known to have versatile pharmacological applications .

Mode of Action

Carbazole derivatives are generally known for their broad range of action, showing antibacterial, antifungal, antiparasitic, antiviral, anticancer, adrenoceptor blocking, or protein-kinase inhibition activities .

Biochemical Pathways

It’s known that carbazole derivatives can be transformed by bacteria, leading to the formation of hydroxylated metabolites .

Pharmacokinetics

Some pharmacokinetic properties are predicted for this compound . It is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier. It is also predicted to be a substrate for P-glycoprotein, which is involved in drug efflux and can impact bioavailability. It is predicted to inhibit several cytochrome P450 enzymes, including CYP1A2, CYP2C19, and CYP2D6, which could impact the metabolism of other drugs.

Result of Action

Carbazole derivatives are known to have a wide range of biological activities, including antibacterial, antifungal, antiparasitic, antiviral, anticancer, adrenoceptor blocking, or protein-kinase inhibition activities .

Action Environment

It’s worth noting that the safety information for this compound suggests that it should be stored at 2-8°c , indicating that temperature could potentially influence its stability.

Safety and Hazards

Propiedades

IUPAC Name |

9-prop-2-enylcarbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N/c1-2-11-16-14-9-5-3-7-12(14)13-8-4-6-10-15(13)16/h2-10H,1,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHBQLFWTMLRYKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C2=CC=CC=C2C3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40389048 | |

| Record name | N-allylcarbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40389048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3998-04-7 | |

| Record name | N-allylcarbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40389048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-ALLYLCARBAZOLE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzo[d]isothiazole-3(2H)-thione 1,1-dioxide](/img/structure/B1274213.png)